2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-keto esters.
Substitution Reactions:
Piperazine Ring Formation: The piperazine moiety is introduced via a nucleophilic substitution reaction, typically using piperazine and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.
Ethanol Group Addition: The final step involves the attachment of the ethanol group, which can be achieved through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the piperazine and ethanol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation Products: Benzylidene derivatives.
Reduction Products: Dihydropyrazolo derivatives.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol involves the inhibition of specific enzymes, particularly kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzylamino Substituted Compounds: Compounds with benzylamino groups often exhibit similar reactivity and biological properties.
Piperazine Derivatives: These compounds are known for their wide range of pharmacological activities, including antipsychotic and anti-inflammatory effects.
Uniqueness
2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, benzylamino group, and piperazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-[4-[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-24-18-16(14-21-24)17(20-13-15-5-3-2-4-6-15)22-19(23-18)26-9-7-25(8-10-26)11-12-27/h2-6,14,27H,7-13H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIXSBIUYIXPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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